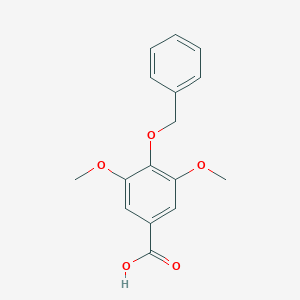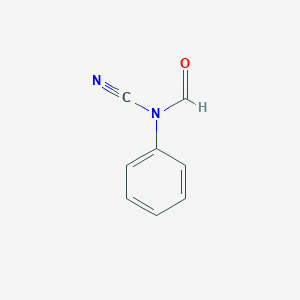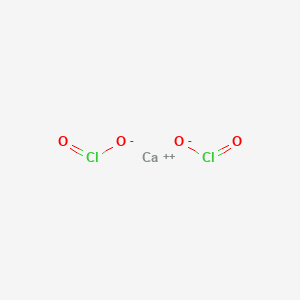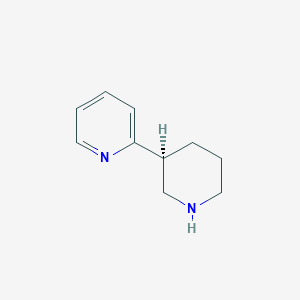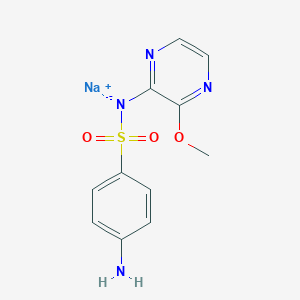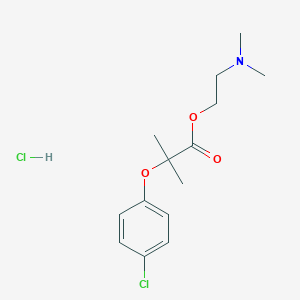
2-(Dimethylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropionate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropionate hydrochloride is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. This compound is commonly referred to as DMCM, and it is a GABAergic agent that acts as a positive allosteric modulator of GABAA receptors. In
Mechanism Of Action
DMCM acts as a positive allosteric modulator of GABAA receptors. GABAA receptors are ionotropic receptors that are widely distributed throughout the brain and play a critical role in the regulation of neuronal excitability. DMCM enhances the binding of GABA to GABAA receptors, which leads to an increase in chloride ion influx and hyperpolarization of the neuronal membrane. This results in an overall decrease in neuronal excitability and anxiolytic effects.
Biochemical And Physiological Effects
DMCM has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been shown to enhance the effects of other GABAergic agents, such as benzodiazepines. DMCM has been found to increase the duration of slow-wave sleep and decrease the amount of REM sleep in animal studies. It has also been shown to have anticonvulsant effects in animal models of epilepsy.
Advantages And Limitations For Lab Experiments
DMCM is a useful tool for studying the role of GABAA receptors in various physiological and pathological conditions. It has been extensively studied in animal models and in vitro studies, and its effects on GABAA receptors are well characterized. However, DMCM has limitations in terms of its specificity for GABAA receptors. It has been shown to have some activity at other receptors, such as glycine receptors and nicotinic acetylcholine receptors. This can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on DMCM. One area of interest is the development of more selective GABAA receptor modulators that can be used to study the specific subtypes of GABAA receptors. Another area of interest is the investigation of the effects of DMCM on other neurotransmitter systems, such as the glutamate system. Additionally, the potential therapeutic applications of DMCM in the treatment of anxiety disorders, epilepsy, and sleep disorders warrant further investigation.
Synthesis Methods
DMCM is synthesized through a multi-step process that involves the reaction of 2-(4-chlorophenoxy)-2-methylpropionic acid with dimethylamine. The reaction is carried out in the presence of a catalyst and solvent, and the resulting product is purified through recrystallization. The final product is obtained as a hydrochloride salt.
Scientific Research Applications
DMCM has been extensively studied in scientific research due to its potential as a pharmacological tool. It is commonly used as a GABAergic agent to study the role of GABAA receptors in various physiological and pathological conditions. DMCM has been used in animal models to study the effects of GABAergic agents on anxiety, epilepsy, and sleep disorders. It has also been used in in vitro studies to investigate the molecular mechanisms of GABAA receptor modulation.
properties
CAS RN |
14666-84-3 |
|---|---|
Product Name |
2-(Dimethylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropionate hydrochloride |
Molecular Formula |
C14H21Cl2NO3 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C14H20ClNO3.ClH/c1-14(2,13(17)18-10-9-16(3)4)19-12-7-5-11(15)6-8-12;/h5-8H,9-10H2,1-4H3;1H |
InChI Key |
SNMIXMYCGBZBEO-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl.Cl |
Canonical SMILES |
CC(C)(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl.Cl |
Other CAS RN |
14666-84-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




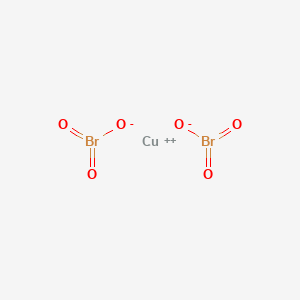
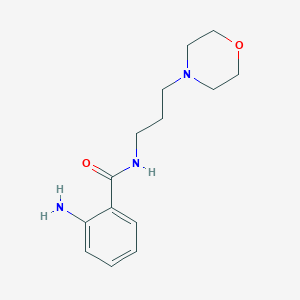
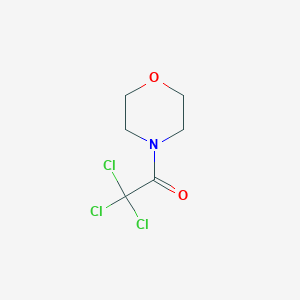
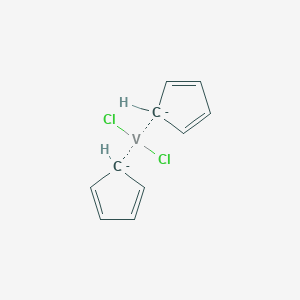
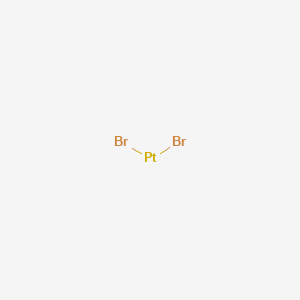
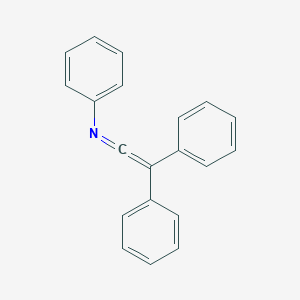
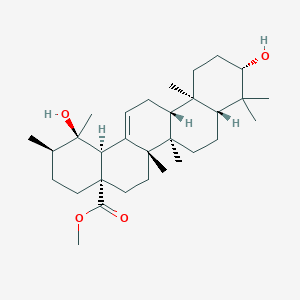
![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
